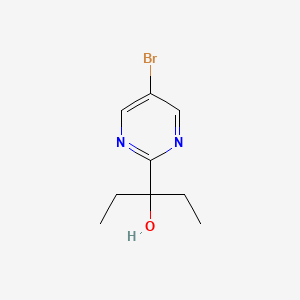

3-(5-Bromopyrimidin-2-yl)pentan-3-ol

Beschreibung

3-(5-Bromopyrimidin-2-yl)pentan-3-ol is a pyrimidine derivative characterized by a bromine atom at the 5-position of the pyrimidine ring and a pentan-3-ol substituent at the 2-position. The bromine atom enhances electrophilic reactivity and binding affinity in biological systems, as seen in brominated pyrimidines used in anticancer agents . The pentan-3-ol moiety may influence solubility and metabolic stability compared to shorter-chain or aromatic alcohols.

Eigenschaften

Molekularformel |

C9H13BrN2O |

|---|---|

Molekulargewicht |

245.12 g/mol |

IUPAC-Name |

3-(5-bromopyrimidin-2-yl)pentan-3-ol |

InChI |

InChI=1S/C9H13BrN2O/c1-3-9(13,4-2)8-11-5-7(10)6-12-8/h5-6,13H,3-4H2,1-2H3 |

InChI-Schlüssel |

QWOCFZZADNCZAT-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CC)(C1=NC=C(C=N1)Br)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromopyrimidin-2-yl)pentan-3-ol typically involves the bromination of pyrimidine derivatives followed by the addition of a pentanol group. One common method involves the use of 5-bromopyrimidine as a starting material, which undergoes a series of reactions including over-churning, reduction, condensation, substitution, and de-tertbutyloxycarbonyl protection . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the purity and concentration of the final product.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-(5-Brompyrimidin-2-yl)pentan-3-ol hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Verwendet als Zwischenprodukt bei der Synthese komplexerer organischer Verbindungen und Heterocyclen.

Biologie: Untersucht wegen seines Potenzials als biochemisches Reagenz in Enzymstudien und Proteinwechselwirkungen.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-(5-Brompyrimidin-2-yl)pentan-3-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Das Bromatom in der Verbindung kann an der Halogenbindung beteiligt sein, was seine Bindungsaffinität zu biologischen Zielstrukturen beeinflusst. Der Pyrimidinring kann mit Nukleinsäuren und Proteinen interagieren und verschiedene biochemische Wege beeinflussen. Diese Wechselwirkungen können zu Veränderungen in zellulären Prozessen führen, wie z. B. Enzyminhibition oder -aktivierung.

Wissenschaftliche Forschungsanwendungen

3-(5-Bromopyrimidin-2-yl)pentan-3-ol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and heterocycles.

Biology: Investigated for its potential as a biochemical reagent in enzyme studies and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(5-Bromopyrimidin-2-yl)pentan-3-ol involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which influences its binding affinity to biological targets. The pyrimidine ring can interact with nucleic acids and proteins, affecting various biochemical pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

(3-(5-Bromopyrimidin-2-yl)phenyl)methanol (Compound 17, )

- Structure: Features a phenylmethanol group instead of pentan-3-ol.

- The pentan-3-ol group in the target compound likely improves solubility (estimated logP ~2.1) due to its aliphatic hydroxyl chain.

- Biological Activity : Tested as a precursor in antitumor agents targeting c-Met and TrxR pathways, highlighting bromopyrimidine’s role in kinase inhibition .

(2S,3R)-3-(2,4-Difluorophenyl)-2-(5-fluoropyrimidin-4-yl)pentan-3-ol ()

- Structure : Contains a fluorinated pyrimidine ring and a difluorophenyl group.

- Key Differences: Fluorine substituents enhance metabolic stability and bioavailability compared to bromine. Stereochemistry (2S,3R) may confer selective target binding, a feature absent in the non-chiral target compound.

4-Methoxybenzaldehyde (5-Bromopyrimidin-2-yl) Hydrazonemonohydrate ()

- Structure : A hydrazone derivative with a methoxybenzaldehyde group.

- Key Differences :

Pentan-3-ol Derivatives in Analytical Chemistry (–4)

- Context : Pentan-3-ol is used as an internal standard in gas chromatography (GC) due to its volatility and inertness.

- Key Differences: The bromopyrimidine moiety in the target compound renders it non-volatile and unsuitable for GC, redirecting its utility to synthetic or therapeutic contexts.

Comparative Data Table

Research Implications and Gaps

- Synthetic Pathways : outlines methods for bromopyrimidine derivatives, suggesting feasible synthesis routes for the target compound via Suzuki coupling or nucleophilic substitution .

- Activity Prediction: Bromine’s electronegativity may improve DNA intercalation or kinase binding compared to non-halogenated analogs.

- Data Limitations : Direct pharmacological data on this compound is absent; inferences rely on structural analogs. Further studies on its ADMET properties and target selectivity are needed.

Biologische Aktivität

3-(5-Bromopyrimidin-2-yl)pentan-3-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a brominated pyrimidine moiety attached to a pentanol backbone, with a molecular formula of CHBrNO and a molecular weight of approximately 216.08 g/mol. The bromine atom enhances its reactivity, making it a candidate for various biological applications.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Compounds with similar structures have shown efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.

- Neuropharmacological Effects : The compound may influence nicotinic cholinergic neurotransmission, which is significant in treating central nervous system disorders. It has been suggested that it could act as an agonist at nicotinic receptors, potentially enhancing neurotransmitter release .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies have focused on its binding affinity and the mechanisms through which it exerts its effects. Techniques such as molecular docking and receptor binding assays are commonly employed to elucidate these interactions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, we can compare it with structurally related compounds. The following table summarizes key similarities and differences:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2-(5-Bromopyridin-2-yl)propan-2-ol | 0.86 | Contains a propanol structure instead of pentanol. |

| 3-(5-Bromo-2-pyridyl)-3-oxetanol | 0.86 | Features an oxetane ring which may alter reactivity. |

| (5-Bromo-4-methylpyridin-2-yl)methanol | 0.77 | Methyl substitution could impact biological activity. |

| 2-(4-Bromopyridin-2-yl)propan-2-ol | 0.86 | Different position of bromine may influence properties. |

This comparison highlights how variations in functional groups lead to distinct chemical behaviors and biological activities, emphasizing the potential of this compound in therapeutic applications.

Antimicrobial Activity

A study investigating the antimicrobial properties of brominated pyrimidines found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy, revealing zones of inhibition comparable to established antibiotics.

Neuropharmacological Studies

Research into the neuropharmacological effects has indicated that this compound may enhance dopamine release through nicotinic receptor activation. In vitro experiments showed increased neurotransmitter secretion in neuronal cultures treated with the compound, suggesting potential for treating disorders characterized by neurotransmitter dysfunction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.